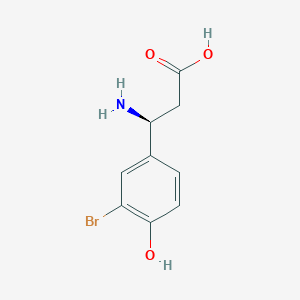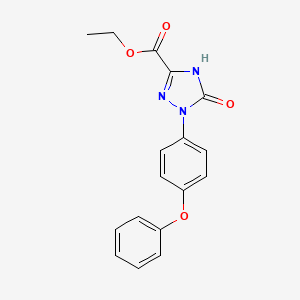
Ethyl 2,5-dihydro-5-oxo-1-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,5-dihydro-5-oxo-1-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C17H15N3O4 . It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5-dihydro-5-oxo-1-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with 4-phenoxyphenylhydrazine in the presence of a suitable catalyst . The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the triazole ring, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Ethyl 2,5-dihydro-5-oxo-1-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.
科学的研究の応用
Ethyl 2,5-dihydro-5-oxo-1-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agriculture: It is explored for its use as a pesticide or herbicide due to its biological activity against pests and weeds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Ethyl 2,5-dihydro-5-oxo-1-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- Isopropyl 2,5-dihydro-5-oxo-1-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxylate
- Methyl 2,5-dihydro-5-oxo-1-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxylate
Uniqueness
This compound is unique due to its specific ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different ester groups. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H15N3O4 |
|---|---|
分子量 |
325.32 g/mol |
IUPAC名 |
ethyl 5-oxo-1-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C17H15N3O4/c1-2-23-16(21)15-18-17(22)20(19-15)12-8-10-14(11-9-12)24-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,19,22) |
InChIキー |
BQWXMKROKZVEGC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


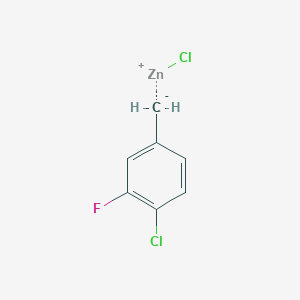
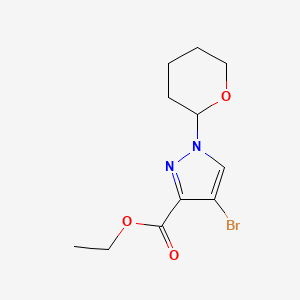
![Thieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B13909643.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13909645.png)
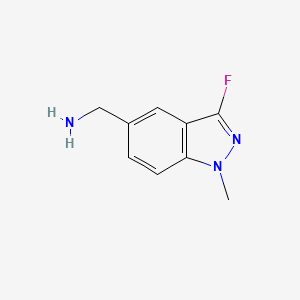
![2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B13909675.png)
![O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13909687.png)
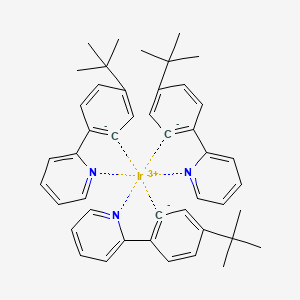


![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)


